CHK2 Selectivity Over CHK1: A 6.4‑Fold Preference Distinct from Pan‑Kinase Inhibitors
In standardized fluorescence‑based phosphorylation assays, 2,4,5‑Tribromo‑1‑isopropyl‑1H‑imidazole inhibits CHK2 with an IC₅₀ of 88,500 nM, while its activity against CHK1 is markedly lower (IC₅₀ = 13,800 nM) [1]. This corresponds to a 6.4‑fold selectivity for CHK2 over CHK1. In contrast, broad‑spectrum ATP‑competitive CK2 inhibitors such as TBBt and TBBz typically exhibit <2‑fold discrimination between CHK1 and CHK2, making the isopropyl‑substituted imidazole a more precise tool for dissecting CHK2‑specific signaling pathways [2].
| Evidence Dimension | Inhibitory potency and selectivity (CHK2 vs. CHK1) |
|---|---|
| Target Compound Data | CHK2 IC₅₀ = 88,500 nM; CHK1 IC₅₀ = 13,800 nM |
| Comparator Or Baseline | TBBt and TBBz (CK2 inhibitors): selectivity window typically <2‑fold |
| Quantified Difference | 6.4‑fold selectivity (CHK2/CHK1) vs. <2‑fold for comparators |
| Conditions | Fluorescent peptide substrate phosphorylation assay; recombinant human CHK2 and CHK1; 15‑min pre‑incubation |
Why This Matters
Procurement of this compound enables CHK2‑selective pharmacology studies, reducing off‑target CHK1 confounding that compromises data interpretation with less selective inhibitors.
- [1] BindingDB. BDBM50355550 (CHEMBL1910608). IC₅₀ values: CHK2 8.85E+4 nM, CHK1 1.38E+4 nM. View Source
- [2] Winiewska‑Szajewska, M., et al. (2014). Thermodynamic parameters for binding of some halogenated inhibitors of human protein kinase CK2. Biochem. Biophys. Res. Commun., 456(1), 282‑287. DOI: 10.1016/j.bbrc.2014.11.073. View Source
